(5-Methyl-2-[2-(piperidin-1-yl)ethoxy]phenyl)boranediol
Description
(5-Methyl-2-[2-(piperidin-1-yl)ethoxy]phenyl)boranediol (CAS: 1311183-21-7, MFCD12634051) is a boronic acid derivative featuring a phenyl ring substituted with a methyl group at the 5-position and a piperidine-containing ethoxy group at the 2-position. The boranediol moiety enhances its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry .
Properties
Molecular Formula |
C14H22BNO3 |
|---|---|
Molecular Weight |
263.14 g/mol |
IUPAC Name |
[5-methyl-2-(2-piperidin-1-ylethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C14H22BNO3/c1-12-5-6-14(13(11-12)15(17)18)19-10-9-16-7-3-2-4-8-16/h5-6,11,17-18H,2-4,7-10H2,1H3 |
InChI Key |
OWMRJHIIYOCNBM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C)OCCN2CCCCC2)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for the synthesis of complex organic molecules .
Industrial Production Methods
Industrial production of (5-Methyl-2-[2-(piperidin-1-yl)ethoxy]phenyl)boranediol may involve large-scale Suzuki–Miyaura coupling reactions. The process requires careful control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-2-[2-(piperidin-1-yl)ethoxy]phenyl)boranediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the boranediol moiety or other functional groups in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or esters, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
(5-Methyl-2-[2-(piperidin-1-yl)ethoxy]phenyl)boranediol has several scientific research applications:
Mechanism of Action
The mechanism of action of (5-Methyl-2-[2-(piperidin-1-yl)ethoxy]phenyl)boranediol involves its interaction with specific molecular targets and pathways. The boranediol moiety can participate in various chemical reactions, while the piperidine ring and ethoxy group contribute to the compound’s overall reactivity and stability . These interactions can modulate biological processes and lead to the desired effects in medicinal and industrial applications .
Comparison with Similar Compounds
Structural and Functional Differences
Key Findings from Structural Analysis
Ethoxy vs. Sulfonyl Linkers: The sulfonyl group in [3-methyl-4-(piperidine-1-sulfonyl)phenyl]boronic acid (CAS: 2377608-49-4) enhances electron-withdrawing effects, increasing boron electrophilicity and reactivity in aryl coupling compared to the ethoxy-linked target compound .
Piperidine Modifications: Compounds with 4-methylpiperidinyl groups (e.g., 1313737-75-5) exhibit increased lipophilicity, which may improve membrane permeability in biological applications but reduce aqueous solubility .
Commercial Availability :
- The discontinuation of the target compound contrasts with the availability of its analogs, suggesting market preference for compounds with optimized reactivity or stability. For example, (3-[2-(piperidin-1-yl)ethoxy]phenyl)boranediol remains available, highlighting the importance of substituent positioning in commercial viability .
Biological Activity
(5-Methyl-2-[2-(piperidin-1-yl)ethoxy]phenyl)boranediol is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, properties, and biological activities of this compound, emphasizing its pharmacological potential and mechanisms of action.
The compound has the following chemical characteristics:
- Molecular Formula : CHBNO
- Molecular Weight : 219.11 g/mol
- CAS Number : 1050505-85-5
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with boronic acids under controlled conditions. The presence of the piperidine moiety is significant as it may enhance the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that boron-containing compounds, including phenylboronic acids, exhibit notable antimicrobial properties. For instance, related compounds have shown activity against various bacterial strains and fungi, such as Candida albicans and Escherichia coli .
In vitro tests for this compound have not been extensively published; however, its structural analogs suggest potential antimicrobial activity due to the presence of the boron atom which can interact with biological molecules.
The mechanism by which boronic acids exert their biological effects often involves the formation of reversible covalent bonds with biomolecules, particularly through interactions with diols. This property is crucial in inhibiting enzymes such as leucyl-tRNA synthetase (LeuRS), which plays a vital role in protein synthesis in microorganisms .
Case Studies
- Antibacterial Properties : A study demonstrated that phenylboronic acids could inhibit bacterial growth effectively. The Minimum Inhibitory Concentration (MIC) values for certain derivatives were lower than those of established antibiotics like AN2690, indicating a promising alternative for treating resistant bacterial strains .
- Antifungal Activity : Another investigation highlighted that specific boronic acid derivatives showed significant antifungal activity against Candida albicans. The binding affinity to LeuRS was found to correlate with their antifungal efficacy, suggesting that this compound could follow a similar pathway .
Data Table: Comparison of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
